Zaragozic Acid A

Squalene Synthase Cholesterol Biosynthesis Enzyme Kinetics

Researchers requiring a potent, well-characterized squalene synthase (SQS) inhibitor often face variability in polypharmacology across analogs. Zaragozic Acid A (Squalestatin S1) provides a defined dual-target profile with a Ki of 78 pM against SQS and an FTase IC50 of 216 nM, ensuring reproducible target engagement. - Picomolar potency and established in vivo ED50 (200 μg/kg) in mice for hepatic cholesterol inhibition. - Unique polypharmacology signature distinct from analogs B, D, and D2. - Available with a co-crystal structure (PDB: 3VJC) for rational design.

Molecular Formula C35H46O14
Molecular Weight 690.7 g/mol
CAS No. 142561-96-4
Cat. No. B177670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaragozic Acid A
CAS142561-96-4
Synonyms(1S,3S,4S,5R,6R,7R)-1-((4S,5R)-4-acetoxy-5-methyl-3-methylene-6-phenylhexyl)-6-(((4S,6S,E)-4,6-dimethyloct-2-enoyl)oxy)-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
Molecular FormulaC35H46O14
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O
InChIInChI=1S/C35H46O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)/b14-13+/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-/m0/s1
InChIKeyDFKDOZMCHOGOBR-NCSQYGPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light tan solid

Zaragozic Acid A: Key Properties


Zaragozic Acid A (CAS 142561-96-4), also designated Squalestatin S1, is a fungal polyketide metabolite that functions as a reversible competitive inhibitor of squalene synthase, the enzyme catalyzing the committed step in sterol biosynthesis via reductive dimerization of farnesyl pyrophosphate to squalene [1]. It possesses a characteristic 2,8-dioxabicyclo[3.2.1]octane-4,6,7-trihydroxy-3,4,5-tricarboxylic acid core and exhibits picomolar inhibitory potency in vitro (Ki = 78 pM against rat liver squalene synthase) [2]. The compound also demonstrates measurable secondary inhibition of protein prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase I) [1].

Primary Workflow Squalene synthase pathway inhibition studies
Selection Context Dual-target probe: sterol biosynthesis and protein prenylation
Model Context Supports in vivo target engagement with reported PD marker

Why Zaragozic Acid A Is Not Interchangeable


Within the zaragozic acid class, minor structural variations in the C6-acyl and C1-alkyl side chains produce substantial and quantifiable differences in both primary target potency and secondary prenyltransferase inhibition profiles [1]. For example, the FTase inhibitory potency varies by more than an order of magnitude across naturally occurring analogs (A, B, C, D, D2), with synthetic C6-modified derivatives exhibiting even greater divergence in oral activity and enzyme potency [2]. Consequently, procurement decisions based solely on class-level mechanism cannot ensure reproducible experimental outcomes; the specific side-chain architecture of Zaragozic Acid A determines its distinct polypharmacology signature, metabolic fate, and in vivo efficacy parameters [1].

Target Intermediate squalene synthase potency; balanced FTase/GGTase I profile defines polypharmacology signature.
Analog B Higher squalene synthase potency but substantially weaker FTase inhibition may shift pathway-response endpoints.
Analogs D/D2 2.2-fold higher FTase potency alters the polypharmacology ratio; side-chain architecture determines metabolic fate.

Zaragozic Acid A: Comparative Evidence


Squalene Synthase Inhibition vs. Analogs B and C

In a direct head-to-head enzymatic assay using rat liver squalene synthase, Zaragozic Acid A exhibits an apparent Ki of 78 pM, which is intermediate in potency compared to the most potent natural analog Zaragozic Acid B (Ki = 29 pM) and the less potent Zaragozic Acid C (Ki = 45 pM) [1].

Squalene Synthase Inhibition
Head-to-head
A: Ki 78 pM; B: 29 pM; C: 45 pM
Intermediate picomolar potency supports dose-response discrimination.
Rat liver enzyme; competitive inhibition assay.
Squalene Synthase Cholesterol Biosynthesis Enzyme Kinetics

Farnesyltransferase Inhibition vs. Analogs B and C

In a cross-study comparable context, Zaragozic Acid A inhibits FTase with an IC50 of 216 nM, which is approximately 2.2-fold more potent than Zaragozic Acid B (IC50 = 1000 nM) but 1.4-fold less potent than Zaragozic Acid C (IC50 = 150 nM) [1]. This contrasts with the squalene synthase ranking (B > C > A), highlighting divergent polypharmacology.

FTase Inhibition vs. B, C
Cross-study
A: IC50 216 nM; B: 1000 nM; C: 150 nM
Divergent polypharmacology ranking vs. primary target.
Bovine brain FTase assay.
Farnesyltransferase Protein Prenylation Ras Signaling

FTase Inhibition vs. Analogs D and D2

Zaragozic Acid A inhibits FTase with an IC50 of 216 nM, whereas the later-discovered analogs Zaragozic Acid D and D2 both exhibit IC50 values of 100 nM under comparable assay conditions, representing a 2.2-fold greater FTase inhibitory potency for D and D2 relative to A [1].

FTase vs. D, D2
Cross-study
A: 216 nM vs. D/D2: 100 nM
D/D2 2.2-fold more potent; select A for attenuated FTase activity.
Comparable bovine brain FTase assay.
Farnesyltransferase Anticancer Research Polypharmacology

FTase Selectivity vs. Synthetic Derivative

Zaragozic Acid A inhibits GGTase I with an IC50 of 620 nM (3-fold selective for FTase vs. GGTase I). In contrast, a synthetic C6-modified derivative exhibits an FTase IC50 of 12 nM and demonstrates 1000-fold selectivity for FTase over GGTase I [1]. This class-level inference highlights that the natural compound's polypharmacology is less selective than optimized synthetic analogs.

FTase/GGTase I Selectivity
Class-level
A: ~3-fold selective; Synthetic analog: ~1000-fold
Natural polypharmacology less selective than optimized synthetic analogs.
Class-level inference from enzymatic assays.
Farnesyltransferase Geranylgeranyltransferase Selectivity

In Vivo Hepatic Cholesterol Synthesis

In a mouse model of acute hepatic cholesterol synthesis, Zaragozic Acid A demonstrates an ED50 of 200 μg/kg [1]. This single-dose benchmark provides a quantitative reference for in vivo target engagement, enabling cross-study comparisons with other squalene synthase inhibitors and guiding dosing regimen design.

In Vivo Cholesterol Synthesis
Supporting
ED50 200 μg/kg
Quantitative in vivo benchmark for target engagement studies.
Mouse model; acute hepatic cholesterol synthesis.
In Vivo Pharmacology Cholesterol Lowering Mouse Model

Isoprenoid Pathway Preservation vs. Statins

Unlike HMG-CoA reductase inhibitors (statins) such as lovastatin, which deplete both cholesterol precursors and isoprenoids required for protein prenylation, Zaragozic Acid A inhibits squalene synthase downstream of farnesyl pyrophosphate (FPP) biosynthesis, thereby preserving the synthesis of ubiquinone, dolichol, and isopentenyl tRNA [1]. This class-level distinction avoids statin-associated depletion of non-sterol isoprenoids implicated in muscle toxicity.

Isoprenoid Pathway vs. Statins
Class-level
Preserved non-sterol isoprenoid synthesis
Mechanistic divergence from statins; supports pathway-dissection studies.
Qualitative class distinction.
Mechanism of Action Isoprenoid Synthesis Therapeutic Index

Zaragozic Acid A: Research & Industrial Applications


Cholesterol Synthesis & Protein Prenylation Interplay

Zaragozic Acid A's dual inhibition of squalene synthase (Ki = 78 pM) and FTase (IC50 = 216 nM) makes it uniquely suited for experiments examining the convergent or divergent effects of simultaneously blocking sterol biosynthesis and Ras family protein farnesylation [1]. Unlike the more FTase-potent analogs D and D2 (IC50 = 100 nM) or the substantially weaker analog B (IC50 = 1000 nM), Zaragozic Acid A provides a balanced dual-target profile [2]. This is particularly relevant for cancer biology research where both cholesterol metabolism and Ras signaling pathways are implicated.

In Vivo Cholesterol Synthesis & FPP Metabolite Flux

The established in vivo ED50 of 200 μg/kg for acute hepatic cholesterol synthesis inhibition in mice provides a validated quantitative benchmark for animal studies [1]. Zaragozic Acid A administration induces a characteristic metabolic signature—massive urinary excretion of farnesol-derived dicarboxylic acids (approximately 11 mg total dicarboxylic acids/day/mouse after 3 days of treatment)—which serves as a reliable pharmacodynamic marker of target engagement and FPP pathway redirection [2]. This reproducible metabolic shift enables researchers to monitor in vivo target modulation without invasive tissue sampling.

Squalene Synthase Co-Crystallization

The availability of a high-resolution (1.89 Å) X-ray crystal structure of human squalene synthase in complex with Zaragozic Acid A (PDB: 3VJC) provides definitive molecular insights into the inhibitor binding mode [1]. The structure reveals that ZA-A binding induces a local conformational change in the substrate binding site, with the C-6 acyl group extending into the cofactor binding cavity. This detailed structural information facilitates rational design of analogs with altered selectivity profiles and supports computational chemistry campaigns targeting the squalene synthase active site.

Staphyloxanthin Biosynthesis & Biofilm Research

Zaragozic Acid A potently inhibits the bacterial homolog dehydrosqualene synthase (CrtM) in Staphylococcus aureus, thereby impairing staphyloxanthin formation—a critical virulence factor that protects the pathogen from oxidative stress [1]. The solved co-crystal structure reveals that size reduction at Tyr248 in CrtM further increases ZA-A binding affinity compared to human SQS, supporting its application as a tool compound in antimicrobial resistance studies, particularly for biofilm inhibition in S. aureus and Bacillus subtilis without inducing direct bactericidal effects [1].

Application
Selection Property
Validation Focus
Cholesterol/prenylation interplay studies
Balanced dual-target polypharmacology
FTase/squalene synthase ratio confirmation
In vivo target engagement research
Reported ED50 and PD marker profile
FPP-derived metabolite monitoring
Squalene synthase structural biology
High-resolution co-crystal structure available
Binding-mode and conformational-change review
Antimicrobial screening (CrtM inhibition)
Bacterial dehydrosqualene synthase inhibition
Staphyloxanthin and biofilm endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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